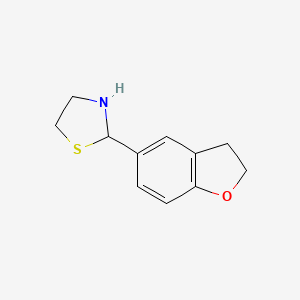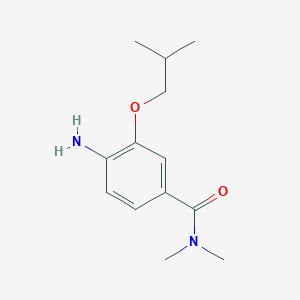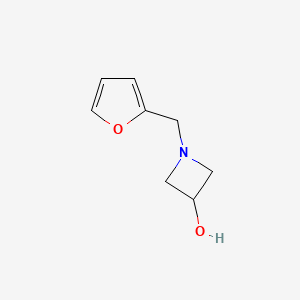
2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジン
説明
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine (2,3-DHBT) is an organic compound that is of interest to scientists and researchers due to its unique structure and potential applications. 2,3-DHBT is a heterocyclic compound, containing both a thiazolidine and a benzofuran ring. This combination of rings is relatively rare and has been studied for its potential uses in a variety of fields including medicinal chemistry, materials science, and catalysis. In
科学的研究の応用
抗がん活性
ベンゾフラン誘導体は、潜在的な抗がん特性について研究されています。 いくつかの置換ベンゾフランは、白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がんを含むさまざまな癌細胞株に対して、顕著な細胞増殖阻害効果を示します 。チアゾリジン部分は、これらの特性を高めるために修飾することができ、2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジンは、新しい抗がん剤の開発に役立つ化合物です。
抗菌特性
ベンゾフランの構造的枠組みは、抗菌活性を持つことが知られています。研究によると、特定のベンゾフラン化合物は、さまざまな細菌株に対して効果的です。 チアゾリジン環の組み込みは、抗菌効果をさらに高める可能性があり、2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジンは、新しい抗生物質開発のための潜在的な候補です 。
抗酸化効果
ベンゾフラン誘導体は、その抗酸化能力でも知られています。これらの化合物は、さまざまな病気や老化プロセスに関与するフリーラジカルを中和することができます。 2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジンのユニークな構造は、酸化ストレス関連の病状と戦うための有効性について検討することができます 。
抗炎症活性
ベンゾフラン化合物の抗炎症の可能性は、科学文献で記録されています。それらは、炎症性サイトカインとメディエーターの産生を阻害することができます。 炎症は多くの病気の共通経路であるため、2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジンは、抗炎症薬の研究に役立つ可能性があります 。
神経保護特性
ベンゾフラン誘導体は、神経変性疾患に不可欠な神経成長因子活性化活性を示しています。 2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジンにおけるベンゾフランとチアゾリジン環の組み合わせは、アルツハイマー病などの病気の治療開発における潜在的な用途を示唆しています 。
キナーゼ阻害
ベンゾフラン構造を含む化合物は、キナーゼ阻害剤として同定されています。これらの阻害剤は、アポトーシス誘導やVEGFR-2阻害などのメカニズムを通じて、細胞増殖を阻害することができます。 2-(2,3-ジヒドロベンゾフラン-5-イル)チアゾリジンの特定の構造は、治療用途を持つ選択的なキナーゼ阻害剤を作成するための新しい道を開く可能性があります 。
作用機序
Target of Action
Thiazolidine derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with Mur ligases, which are essential for bacterial cell wall synthesis . This interaction inhibits the ligases’ activity, leading to antimicrobial effects. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cellular Effects
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects the cell cycle, causing arrest in the S phase, which prevents the cells from dividing and proliferating .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it activates the PPAR-γ receptor, improving insulin resistance and exhibiting hypoglycemic activity . Additionally, it inhibits cytoplasmic Mur ligases, leading to antimicrobial effects . These interactions result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the PPAR-γ pathway, improving insulin sensitivity and exhibiting hypoglycemic activity . Additionally, it influences the Mur ligase pathway, leading to antimicrobial effects .
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . For example, it is transported into cells via specific transporters, where it accumulates and exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
特性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYZMGGLZTYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3NCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)


![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)

![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B1468949.png)

amine](/img/structure/B1468952.png)
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)